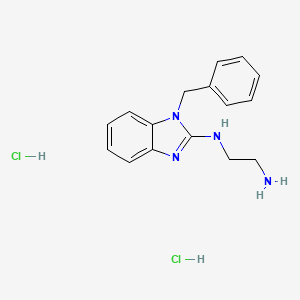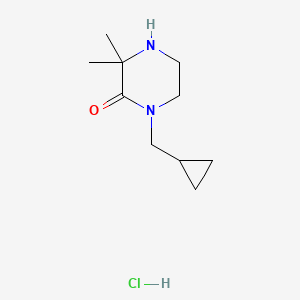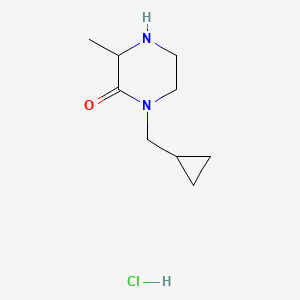![molecular formula C13H21NO5 B1486342 1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid CAS No. 2208273-97-4](/img/structure/B1486342.png)
1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid
Übersicht
Beschreibung
1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid (TBCA), also known as tert-butyloxycarbonylaminomethyloxaspiroheptane-1-carboxylate, is an organic compound that has been used in a variety of laboratory experiments and scientific research. TBCA is a versatile compound that is used in the synthesis of a variety of molecules, including peptides and peptidomimetics. It is also used in the synthesis of peptide-like molecules and peptide-like conjugates. In addition, TBCA has been used in the study of enzyme-inhibitor interactions, protein-protein interactions, and other biochemical processes.
Wissenschaftliche Forschungsanwendungen
TBCA has been used in a variety of scientific research applications. It has been used in the synthesis of peptide-like molecules and peptide-like conjugates. In addition, TBCA has been used in the study of enzyme-inhibitor interactions, protein-protein interactions, and other biochemical processes. It has also been used in the synthesis of peptide-like molecules and peptide-like conjugates. Furthermore, TBCA has been used in the study of cell-signaling pathways and in the development of novel therapeutic agents.
Wirkmechanismus
TBCA acts as an inhibitor of enzymes and proteins. It binds to the active sites of enzymes and proteins and prevents them from functioning properly. In addition, TBCA can also bind to cell-signaling pathways and interfere with their normal functioning.
Biochemische Und Physiologische Effekte
TBCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, as well as interfere with cell-signaling pathways. In addition, TBCA has been shown to interfere with the production of certain hormones and neurotransmitters. Furthermore, TBCA has been shown to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
TBCA has a number of advantages in laboratory experiments. It is a versatile compound that can be used in the synthesis of a variety of molecules. In addition, it is relatively inexpensive and easy to obtain. Furthermore, TBCA is relatively stable and has a low toxicity profile. However, TBCA can be difficult to use in certain experiments due to its low solubility in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for the use of TBCA in laboratory experiments and scientific research. For example, TBCA could be used in the development of novel therapeutic agents. In addition, TBCA could be used in the study of enzyme-inhibitor interactions, protein-protein interactions, and other biochemical processes. Furthermore, TBCA could be used to study cell-signaling pathways and to develop inhibitors of these pathways. Finally, TBCA could be used in the synthesis of peptide-like molecules and peptide-like conjugates.
Eigenschaften
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[2.4]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-7-13(9(15)16)6-12(13)4-5-18-8-12/h4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZRVYWAQQWMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC12CCOC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



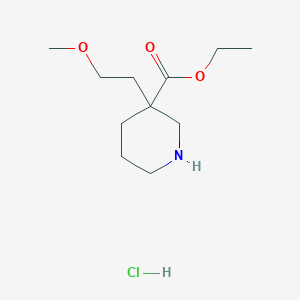
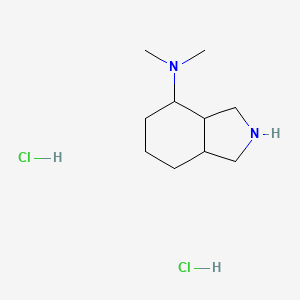
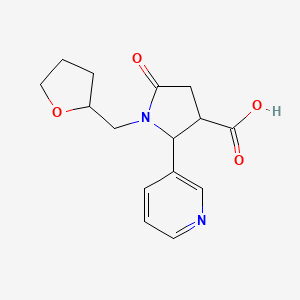
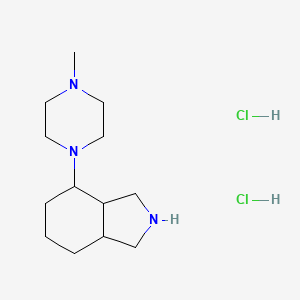
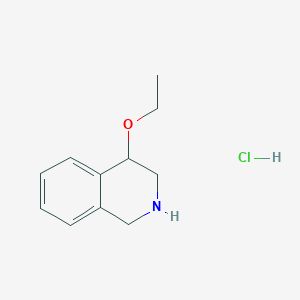
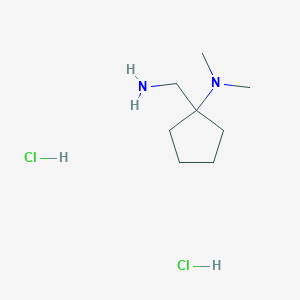
![1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B1486269.png)
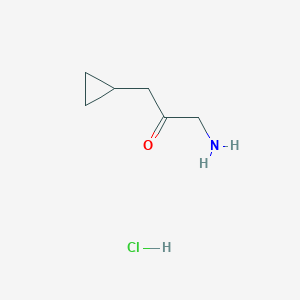
![1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid](/img/structure/B1486272.png)
![2-Oxa-7-azaspiro[4.4]nonane-1,8-dione](/img/structure/B1486273.png)
![2-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1486276.png)
